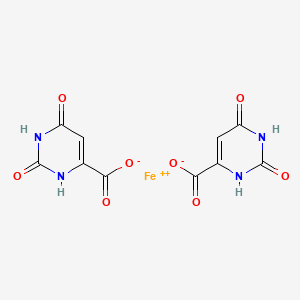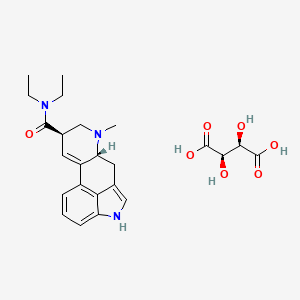
Lysergide tartrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lysergic acid diethylamide bitartrate, commonly known as LSD bitartrate, is a semisynthetic compound derived from lysergic acid, a natural substance found in the ergot fungus (Claviceps purpurea). It is well-known for its potent psychoactive properties and has been extensively studied for its effects on the human brain and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lysergic acid diethylamide bitartrate typically begins with the extraction of lysergic acid from the ergot fungus. The lysergic acid is then converted into lysergic acid diethylamide through a series of chemical reactions. One common method involves the reaction of lysergic acid with diethylamine in the presence of an activating reagent such as phosphoryl chloride or peptide coupling reagents .
Industrial Production Methods
Industrial production of lysergic acid diethylamide bitartrate involves large-scale synthesis processes that ensure high purity and yield. The process includes rigorous purification steps to remove impurities and by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to achieve the desired purity levels .
化学反応の分析
Types of Reactions
Lysergic acid diethylamide bitartrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lysergic acid hydroxyethylamide.
Reduction: Reduction reactions can convert it into lysergic acid ethylamide.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
科学的研究の応用
Lysergic acid diethylamide bitartrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of ergot alkaloids.
Biology: Researchers use it to investigate the effects of psychoactive substances on brain function and behavior.
Medicine: It has been studied for its potential therapeutic effects in treating psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD).
Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry .
作用機序
Lysergic acid diethylamide bitartrate exerts its effects primarily by interacting with serotonin receptors in the brain, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmission and changes in brain connectivity, resulting in the characteristic hallucinogenic effects. The compound also affects other neurotransmitter systems, including dopamine and glutamate pathways, contributing to its complex pharmacological profile .
類似化合物との比較
Lysergic acid diethylamide bitartrate is often compared to other similar compounds, such as:
Psilocybin: Another well-known psychedelic compound found in certain mushrooms.
Mescaline: A naturally occurring psychedelic found in the peyote cactus.
Dimethyltryptamine (DMT): A powerful hallucinogen found in various plants and animals.
Compared to these compounds, lysergic acid diethylamide bitartrate is unique in its potency and the duration of its effects. It is known for producing profound alterations in perception, mood, and cognition, making it a valuable tool for studying the human mind .
特性
CAS番号 |
15232-63-0 |
|---|---|
分子式 |
C24H31N3O7 |
分子量 |
473.5 g/mol |
IUPAC名 |
(6aR,9R)-N,N-diethyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C20H25N3O.C4H6O6/c1-4-23(5-2)20(24)14-9-16-15-7-6-8-17-19(15)13(11-21-17)10-18(16)22(3)12-14;5-1(3(7)8)2(6)4(9)10/h6-9,11,14,18,21H,4-5,10,12H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,18-;1-,2-/m11/s1 |
InChIキー |
HQMPRARIZOUKRO-AJLBZGGQSA-N |
異性体SMILES |
CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
正規SMILES |
CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


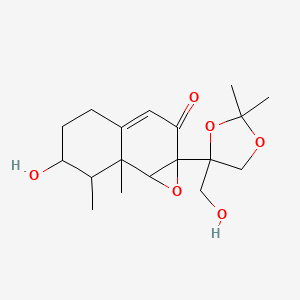
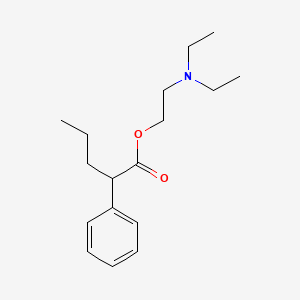
![Phosphonic acid, P-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, dimethyl ester](/img/structure/B12796491.png)
![2-cyclohexyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12796497.png)
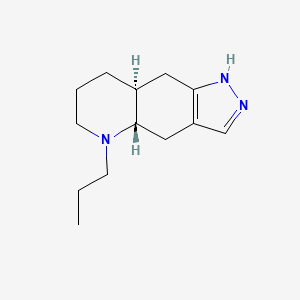
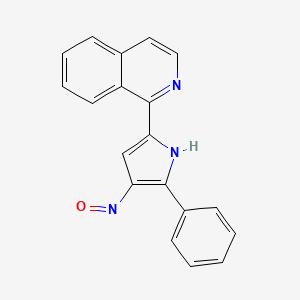
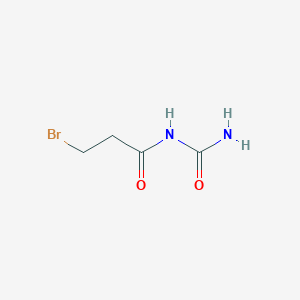
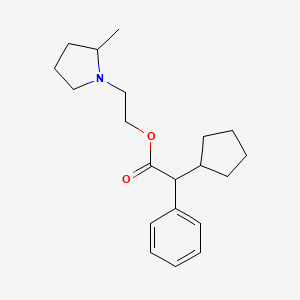
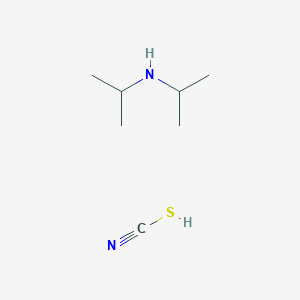
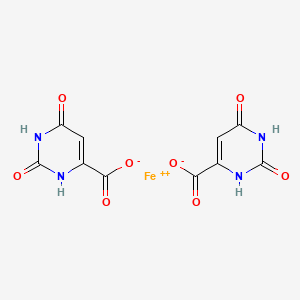
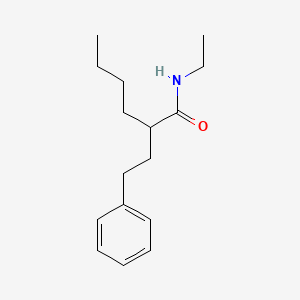
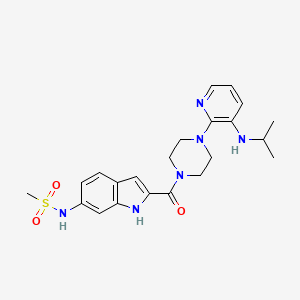
![Benzaldehydhelveticosol [German]](/img/structure/B12796572.png)
